molecular formula C22H18ClN3O2 B11697706 4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11697706
M. Wt: 391.8 g/mol
InChI Key: BIKSSCIMZPXPMW-UHFFFAOYSA-N
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Description

4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, followed by a condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may need an acidic or basic medium, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C22H18ClN3O2

Molecular Weight

391.8 g/mol

IUPAC Name

4-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H18ClN3O2/c1-15-21(22(27)26(25(15)2)18-6-4-3-5-7-18)24-14-19-12-13-20(28-19)16-8-10-17(23)11-9-16/h3-14H,1-2H3

InChI Key

BIKSSCIMZPXPMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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